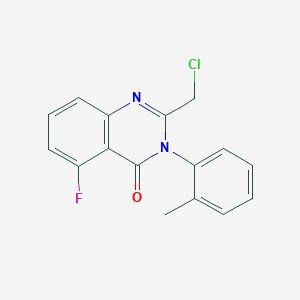
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one typically involves multiple steps. One common method starts with the chloromethylation of a suitable precursor, such as 2,3,4,5-tetramethoxytoluene, using paraformaldehyde and hydrochloric acid at elevated temperatures . The resulting intermediate undergoes further reactions, including fluorination and cyclization, to form the final quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The quinazolinone core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can have different biological activities and properties.
科学的研究の応用
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
- 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- Febrifugine and related compounds
- Substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines
Uniqueness
2-(chloromethyl)-5-fluoro-3-o-tolylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. The presence of both chloromethyl and fluoro groups imparts distinct chemical properties, making it a valuable compound for medicinal chemistry research. Its ability to undergo various chemical reactions also makes it a versatile intermediate for synthesizing more complex molecules.
特性
分子式 |
C16H12ClFN2O |
|---|---|
分子量 |
302.73 g/mol |
IUPAC名 |
2-(chloromethyl)-5-fluoro-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2O/c1-10-5-2-3-8-13(10)20-14(9-17)19-12-7-4-6-11(18)15(12)16(20)21/h2-8H,9H2,1H3 |
InChIキー |
UHJWMSUWLIOZPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



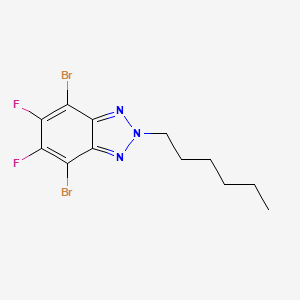

![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)

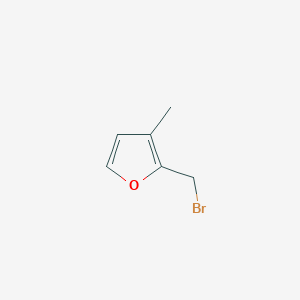
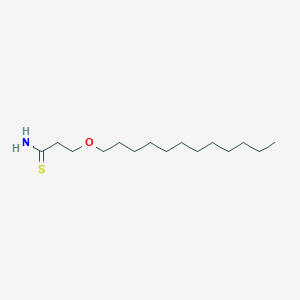
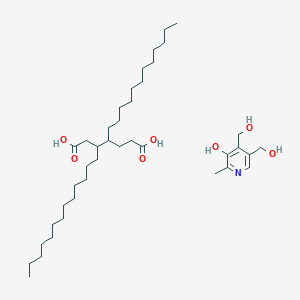
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
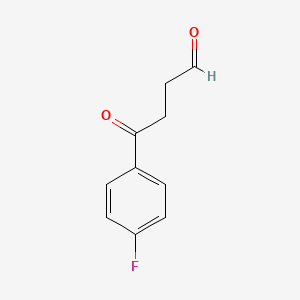
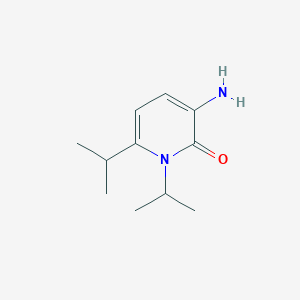
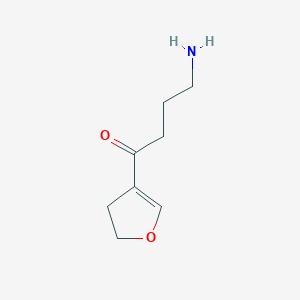
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
